Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxycarbonyl group, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is added through a reaction with benzyl chloroformate.
Incorporation of the Ethylamino Group: The ethylamino group is introduced via an amination reaction, typically using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the ethylamino group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a drug candidate, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to active sites, while the ethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but with an ethoxy group instead of a benzyloxycarbonyl group.
N-Boc-4-piperidineacetaldehyde: Features a piperidine ring with a tert-butyl group and an aldehyde functional group.
Uniqueness
Tert-butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the benzyloxycarbonyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
tert-butyl 4-[ethyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-22(19(24)25-15-16-9-7-6-8-10-16)17-11-13-21(14-12-17)18(23)26-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSIUUDOMDPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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